2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
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Overview
Description
2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar microwave-mediated methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of molecular sieves and dry solvents like toluene can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogen in the presence of catalysts like Raney Nickel.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with Raney Nickel.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes like JAK1 and JAK2, interfering with their signaling pathways . This inhibition can lead to the modulation of immune responses and has potential therapeutic implications for autoimmune diseases and cancers .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its biological activities, including antifungal and antibacterial properties.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Used in coordination chemistry and has similar structural features.
Uniqueness
2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C18H25N9 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H25N9/c1-5-19-15-10-12(2)22-18(24-15)26-8-6-25(7-9-26)16-13(3)14(4)23-17-20-11-21-27(16)17/h10-11H,5-9H2,1-4H3,(H,19,22,24) |
InChI Key |
IQSANCPGFHSKJD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C |
Origin of Product |
United States |
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